3-(2-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
CAS No.: 1396865-03-4
Cat. No.: VC4287458
Molecular Formula: C22H22N8O2
Molecular Weight: 430.472
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396865-03-4 |
|---|---|
| Molecular Formula | C22H22N8O2 |
| Molecular Weight | 430.472 |
| IUPAC Name | 3-[2-[4-[6-(2-methylimidazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-2-oxoethyl]quinazolin-4-one |
| Standard InChI | InChI=1S/C22H22N8O2/c1-16-23-8-9-30(16)20-7-6-19(25-26-20)27-10-12-28(13-11-27)21(31)14-29-15-24-18-5-3-2-4-17(18)22(29)32/h2-9,15H,10-14H2,1H3 |
| Standard InChI Key | YQPUIFUXFFHVGI-UHFFFAOYSA-N |
| SMILES | CC1=NC=CN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CN4C=NC5=CC=CC=C5C4=O |
Introduction
3-(2-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a complex organic compound characterized by its intricate molecular structure and potential biological activity. This compound belongs to a class of heterocyclic compounds that have garnered attention for their pharmacological properties, particularly in the context of cancer treatment and other therapeutic applications.
Molecular Formula and Weight
The molecular formula of 3-(2-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is C22H22N8O2, with a molecular weight of approximately 430.472 g/mol.
Structural Features
The compound comprises several key structural components:
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Quinazolinone Core: The quinazolinone moiety serves as the central framework, which is known for its diverse biological activities.
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Piperazine Ring: The presence of the piperazine ring contributes to the compound's potential interactions with biological targets.
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Imidazole and Pyridazine Substituents: These nitrogen-containing heterocycles enhance the compound's pharmacological profile.
Synthesis Overview
The synthesis of this compound typically involves multi-step reactions, which may include:
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Formation of the quinazolinone core.
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Introduction of the piperazine ring.
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Functionalization with imidazole and pyridazine groups.
Specific conditions such as temperature, solvent choice (e.g., dimethylformamide or dimethyl sulfoxide), and reaction time are crucial for optimizing yield and purity.
Anticancer Potential
Research indicates that compounds similar to 3-(2-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one may act as inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is frequently implicated in tumorigenesis and cancer progression .
Mechanism of Action
The mechanism by which this compound exerts its biological effects often involves:
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Inhibition of Kinases: Targeting specific kinases involved in cellular signaling pathways.
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Induction of Apoptosis: Promoting programmed cell death in cancerous cells.
Quantitative data such as IC50 values can provide insights into the potency of this compound against various cancer cell lines.
Pharmacological Studies
Recent studies have demonstrated that derivatives of quinazolinone compounds exhibit significant anticancer activity through PI3K inhibition . The structure–activity relationship (SAR) analysis has shown that modifications at specific positions on the quinazolinone scaffold can enhance biological activity.
Toxicity and Safety Profile
While exploring the therapeutic potential, it is crucial to assess the toxicity profiles of these compounds. Preliminary evaluations indicate that certain structural modifications can mitigate toxicity while preserving efficacy .
Potential Applications
The unique structure of 3-(2-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-y)piperazin-1-y)-2-o)xoethyl)quinazolin-4(3H)-one suggests various applications including:
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Anticancer Agents: As a potential treatment for various cancers through targeted therapy.
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Antimicrobial Activities: Investigating its efficacy against bacterial infections due to its heterocyclic nature.
Ongoing Research
Research continues to optimize the efficacy and safety profiles of this compound for clinical applications, focusing on enhancing selectivity towards cancer cells while minimizing side effects.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N8O2 |
| Molecular Weight | 430.472 g/mol |
| Anticancer Activity | PI3K Inhibition |
| Synthesis Complexity | Multi-step reactions |
| Toxicity Profile | Under investigation |
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